3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[3-(dimethylamino)propyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-15(2)8-5-9-16-12(17)10-6-3-4-7-11(10)14-13(16)18/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWVTSOGRLGGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds related to quinazolinones. For instance, derivatives of 3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one have shown promising results against various bacterial strains.
Case Study : A study demonstrated that certain synthesized derivatives exhibited significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Potential
The anticancer activity of quinazolinone derivatives has been extensively researched. Compounds similar to this compound have been tested against different cancer cell lines.
Case Study : In one study, a series of related compounds were evaluated for their antiproliferative effects on human cancer cell lines such as HCT-116 and MCF-7. Some derivatives demonstrated IC50 values in the range of 1.9–7.52 μg/mL, indicating strong anticancer activity .
Neuroprotective Effects
Research has also indicated that certain quinazolinone derivatives may possess neuroprotective properties. The modulation of neurotransmitter systems through compounds like this compound could lead to advancements in treating neurodegenerative diseases.
Synthesis and Modification
The synthesis of this compound involves several methods, including cyclization reactions and the introduction of functional groups that enhance biological activity.
Methodology Example :
- Start with appropriate precursors such as substituted anilines.
- Employ cyclization techniques to form the quinazolinone core.
- Introduce the dimethylamino propyl group through alkylation reactions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinone derivatives. Modifications at specific positions on the quinazolinone ring can significantly alter their biological activities.
| Modification | Effect on Activity |
|---|---|
| Dimethylamino group | Enhances interaction with biological targets |
| Sulfanyl substitution | Impacts antimicrobial properties |
| Alkyl chain length | Affects lipophilicity and cellular uptake |
Mechanism of Action
The mechanism by which 3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylamino propyl side chain and sulfanyl group play crucial roles in binding to target molecules and modulating their activity. This compound can influence various biochemical processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions at the 3-Position Alkyl Chain
Aminoalkyl Variants
3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No.: 146381-57-9 Molecular Formula: C₁₅H₁₉N₃O₂S Molecular Weight: 305.4 g/mol Key Difference: Replaces dimethylamino with a morpholine ring. Impact:
- Solubility : Increased hydrophilicity due to morpholine’s oxygen atom.
- Metabolic Stability : Morpholine’s saturated ring may reduce oxidative metabolism compared to tertiary amines .
3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one Molecular Formula: C₁₅H₂₁N₃OS (estimated) Key Difference: Diethylamino group replaces dimethylamino. Impact:
Non-Aminoalkyl Variants
3-(Prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No.: 21263-59-2 Molecular Formula: C₁₀H₁₁N₃OS Key Difference: Allyl group replaces the aminoalkyl chain. Impact:
- Reactivity : Allyl group may participate in conjugation reactions, altering pharmacokinetics.
- Molecular Weight : Lower (221.28 g/mol) suggests faster systemic clearance .
3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No.: 730976-65-5 Molecular Formula: C₁₅H₂₀N₂OS Key Difference: Branched heptyl chain substitution. Impact:
Aromatic and Complex Substituents
3-(3,4-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No.: 84772-25-8 Molecular Formula: C₁₆H₁₄N₂OS Key Difference: Aromatic 3,4-dimethylphenyl group. Impact:
- Binding Affinity : Aromatic rings may enhance π-π stacking in receptor binding but reduce solubility .
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No.: 329079-80-3 Molecular Formula: C₂₃H₁₇ClN₂O₂S Key Difference: Complex oxoethylsulfanyl and chlorophenyl groups. Impact:
Structure-Activity Relationship (SAR) Insights
- Aminoalkyl Chain Length: Shorter chains (e.g., dimethylamino) optimize solubility and blood-brain barrier penetration, while longer chains (e.g., diethylamino) favor tissue retention .
- Heterocyclic Substitutions : Morpholine improves solubility and metabolic stability compared to tertiary amines .
- Sulfanyl Group : Critical for hydrogen bonding and metal coordination in enzymatic targets; modifications here drastically alter activity .
Biological Activity
3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one, a compound with the molecular formula and a molecular weight of 263.36 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores the compound's biological activity, synthesizing findings from various studies, and presenting key data in tables for clarity.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- CAS Number : 16951-28-3
- Melting Point : 196-197°C
- Purity : Typically ≥95% .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the quinazolinone scaffold. Specifically, research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : A study assessed a series of quinazolinone derivatives for their antitumor activity. Compounds demonstrated mean GI50 values ranging from 7.24 µM to 14.12 µM, indicating potent activity when compared to standard chemotherapeutics like 5-Fluorouracil (GI50 = 22.60 µM) .
| Compound | GI50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 10.47 | CNS Cancer |
| Compound B | 7.24 | Renal Cancer |
| Compound C | 14.12 | Breast Cancer |
The proposed mechanism of action for compounds in this class includes:
- Inhibition of P-Glycoprotein (P-gp) : The compound has been shown to enhance the accumulation of chemotherapeutic agents such as doxorubicin in P-gp-overexpressing cells, suggesting a role in reversing multidrug resistance (MDR) in cancer therapy .
- Molecular Docking Studies : Molecular docking simulations indicate that the compound binds effectively to ATP-binding sites of target kinases, similar to established inhibitors like erlotinib and PLX4032 .
Study on Multidrug Resistance Reversal
A pivotal study focused on the ability of the compound to reverse MDR in cervical carcinoma cells (KB-8-5). The results indicated that treatment with the compound led to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
